molecular formula C6H5NO5S B13777830 2-sulfopyridine-3-carboxylic Acid CAS No. 6602-51-3

2-sulfopyridine-3-carboxylic Acid

Cat. No.: B13777830
CAS No.: 6602-51-3
M. Wt: 203.17 g/mol
InChI Key: BJROMTQSCNJDHH-UHFFFAOYSA-N
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Description

2-sulfopyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group and a sulfonic acid group. The presence of these functional groups makes this compound a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfopyridine-3-carboxylic acid typically involves the sulfonation of pyridine-3-carboxylic acid. This can be achieved through the reaction of pyridine-3-carboxylic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetic acid, and the temperature is maintained between 0°C and 50°C to ensure the selective formation of the sulfonic acid group at the 2-position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the sulfonation process .

Chemical Reactions Analysis

Types of Reactions

2-sulfopyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-sulfopyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-sulfopyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the carboxylic acid group can participate in ionic interactions with positively charged residues, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-sulfopyridine-3-carboxylic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which confer distinct chemical reactivity and binding properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

6602-51-3

Molecular Formula

C6H5NO5S

Molecular Weight

203.17 g/mol

IUPAC Name

2-sulfopyridine-3-carboxylic acid

InChI

InChI=1S/C6H5NO5S/c8-6(9)4-2-1-3-7-5(4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12)

InChI Key

BJROMTQSCNJDHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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